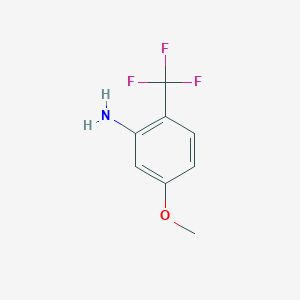

5-Methoxy-2-(trifluoromethyl)aniline

説明

5-Methoxy-2-(trifluoromethyl)aniline (CAS 68291-97-4) is a substituted aniline derivative featuring a methoxy (-OCH₃) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is widely used as a pharmacophoric fragment or intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research . Its unique electronic and steric properties arise from the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, making it a versatile building block for drug discovery and materials science.

特性

IUPAC Name |

5-methoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOYFEFCRFREPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of Methoxy-Substituted Precursors

The synthesis often begins with nitration of methoxy-substituted toluene derivatives. For example, 3-methoxytoluene undergoes nitration using concentrated nitric acid (65–98%) in the presence of sulfuric acid as a reaction aid. This step introduces a nitro group at the ortho position relative to the methoxy group, forming intermediates such as 4-methoxy-3-nitrobenzotrifluoride. Reaction temperatures typically range between 0°C and 40°C to minimize byproducts.

Catalytic Reduction to Amine

The nitro intermediate is reduced to the corresponding amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) in methanol under hydrogen pressure (5–30 bar) achieves near-quantitative yields (99%). Alternative reductants like iron powder in acidic media are less common due to lower efficiency (≈70% yield). Post-reduction purification involves distillation under reduced pressure (15–20 mbar) to isolate 5-methoxy-2-(trifluoromethyl)aniline.

Reductive Dechlorination Pathways

Chlorinated Intermediate Synthesis

Chlorinated precursors like 2-nitro-5-chloro-trifluoromethylbenzene are synthesized via Friedel-Crafts acylation or direct chlorination of methoxy-substituted toluenes. These intermediates enable selective dechlorination during hydrogenation.

Hydrogenation with Acid Acceptors

Reductive dechlorination employs hydrogen gas (5–250 bar) in the presence of Raney nickel or palladium catalysts and acid acceptors like triethylamine. For instance, hydrogenating 2-amino-5-chloro-trifluoromethylbenzene at 140°C with triethylamine and methanol yields 78% pure product after distillation. This method effectively removes chlorine while preserving the trifluoromethyl and methoxy groups.

Trifluoromethylation Strategies

Direct Fluorination of Methyl Groups

Trifluoromethylation of 5-methoxy-2-methylaniline uses reagents such as sulfur tetrafluoride (SF₄) or trifluoromethyl iodide (CF₃I) under high-pressure conditions (100–200°C). However, this route faces challenges in regioselectivity, often requiring protective groups for the amine functionality.

Halogen Exchange Reactions

Fluorine-halogen exchange on brominated or iodinated precursors using hydrogen fluoride (HF) or potassium fluoride (KF) offers improved selectivity. For example, treating 5-methoxy-2-bromoaniline with anhydrous HF at 150°C replaces bromine with trifluoromethyl groups, albeit with moderate yields (50–60%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow reactors to enhance reaction control and throughput. A two-stage system nitrates 3-methoxytoluene in a sulfuric acid-nitric acid mixture, followed by inline hydrogenation using Pd/C catalysts. This approach achieves >95% conversion with reduced solvent waste.

Purification Techniques

Industrial purification combines fractional distillation and crystallization. For instance, crude product dissolved in toluene is distilled at 61–63°C (15 mbar) to isolate 5-methoxy-2-(trifluoromethyl)aniline with ≥97% purity.

Comparative Analysis of Methods

Table 1: Synthesis Routes for 5-Methoxy-2-(Trifluoromethyl)Aniline

化学反応の分析

Types of Reactions

5-Methoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

Reduction: Reduction reactions can convert the nitro group back to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 2-nitro-4-methoxybenzotrifluoride, while nucleophilic substitution can produce various derivatives with different functional groups replacing the methoxy group .

科学的研究の応用

Scientific Research Applications

5-Methoxy-2-(trifluoromethyl)aniline has several significant applications:

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique trifluoromethyl and methoxy groups enhance reactivity and selectivity in various chemical reactions.

Biological Applications

The compound is utilized in the development of bioactive molecules and pharmaceuticals:

- Anticancer Research: Studies have shown that derivatives of this compound can induce non-apoptotic cell death mechanisms, such as methuosis, which may offer advantages over traditional apoptosis-inducing drugs .

- Pharmaceutical Intermediates: It is a key intermediate in synthesizing drugs targeting metabolic disorders and central nervous system conditions .

Case Study 1: Anticancer Activity

Research demonstrated that certain analogues of 5-Methoxy-2-(trifluoromethyl)aniline exhibit potent cytotoxic effects against glioblastoma cells. In vitro studies revealed a GI50 value of approximately 2.30 µM for inducing methuosis, indicating its potential as an anticancer agent .

Case Study 2: Synthesis of Drug Derivatives

A study focusing on the synthesis of indolyl-pyridinyl-propenone analogues found that modifying the methoxy group’s position significantly impacted biological activity. The presence of the trifluoromethyl group at the 2-position enhanced the anticancer efficacy of these compounds .

作用機序

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Structural Isomerism and Substituent Positioning

The position of substituents on the benzene ring significantly impacts physicochemical properties and reactivity. Key analogs include:

Key Observations :

- 4-Methoxy-2-(trifluoromethyl)aniline (similarity 0.89) exhibits para-substitution, enhancing resonance effects compared to the ortho-substituted target compound .

- 5-Methyl-2-(trifluoromethyl)aniline lacks the methoxy group’s electron-donating capability, reducing its reactivity in electrophilic substitutions .

Electronic and Steric Effects

- Trifluoromethyl Group : Strong electron-withdrawing effect via inductive withdrawal, deactivating the ring toward electrophilic attack. This group also increases lipophilicity, enhancing membrane permeability in drug candidates .

- Methoxy Group : Electron-donating via resonance, activating the ring for electrophilic substitution. However, steric hindrance at the ortho position (as in the target compound) may limit reactivity compared to para-substituted analogs .

Physical Properties

生物活性

5-Methoxy-2-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of galectin-3 (Gal-3), a protein implicated in various pathological processes including inflammation and fibrosis. This article explores the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Galectin-3

Galectin-3 is a β-galactoside-binding lectin involved in numerous cellular functions such as cell adhesion, proliferation, and apoptosis. It plays a crucial role in the regulation of inflammatory responses and fibrotic processes across multiple organs including the lungs, liver, and kidneys. Elevated levels of Gal-3 have been associated with heart failure and cancer progression, making it a target for therapeutic intervention.

- IUPAC Name : 5-Methoxy-2-(trifluoromethyl)aniline

- Molecular Formula : C8H8F3N

- Molecular Weight : 185.15 g/mol

- CAS Number : 117303-07-0

Research indicates that 5-Methoxy-2-(trifluoromethyl)aniline acts as an inhibitor of Gal-3. By binding to Gal-3, it disrupts its interaction with other proteins involved in fibrotic signaling pathways. This inhibition can lead to reduced fibroblast proliferation and collagen production, thereby mitigating fibrosis in affected tissues .

In Vitro Studies

- Cell Proliferation Assays :

- Mechanistic Insights :

In Vivo Studies

- Animal Models :

- Pharmacokinetics :

Potential Therapeutic Applications

Given its role as a Gal-3 inhibitor, 5-Methoxy-2-(trifluoromethyl)aniline holds promise for treating conditions characterized by excessive fibrosis such as:

- Pulmonary Fibrosis : Its antifibrotic properties could be beneficial in managing lung diseases.

- Heart Failure : By modulating Gal-3 levels, it may improve cardiac function and reduce morbidity associated with heart failure.

- Cancer Therapy : As Gal-3 is involved in tumor progression and metastasis, this compound may enhance the efficacy of existing cancer treatments when used as an adjunct therapy .

Comparative Analysis with Other Compounds

| Compound | IC50 (µM) | Mechanism | Therapeutic Use |

|---|---|---|---|

| 5-Methoxy-2-(trifluoromethyl)aniline | ~10 | Galectin-3 inhibition | Fibrosis, Heart Failure |

| Selinexor | <0.5 | Exportin 1 inhibition | Multiple Myeloma |

| Doxorubicin | ~0.1 | DNA intercalation | Cancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzene derivatives. For example, nitration of a methoxy-substituted precursor followed by reduction of the nitro group can yield the aniline derivative. Optimization includes controlling nitration conditions (e.g., using concentrated HNO₃ at 100°C for regioselectivity) and employing Pd/C-catalyzed hydrogenation for nitro-group reduction (90% yield reported in similar systems) . Purification via silica gel column chromatography (ethyl acetate/petroleum ether) ensures removal of by-products like dinitro derivatives .

Q. What spectroscopic techniques are most effective for characterizing 5-Methoxy-2-(trifluoromethyl)aniline, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The -NH₂ protons typically appear as broad singlets near δ 5.0 ppm.

- FT-IR : Stretching vibrations for -NH₂ (~3400 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-O (1250 cm⁻¹) confirm functional groups.

- UV-Vis : Analyzes electronic transitions influenced by electron-withdrawing (-CF₃) and donating (-OCH₃) groups.

Comparative studies with DFT calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental data .

Q. What are the best practices for purifying 5-Methoxy-2-(trifluoromethyl)aniline, especially when dealing with by-products from nitration or alkylation steps?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether) to separate nitro intermediates or halogenated by-products .

- Recrystallization : Polar solvents like methanol or ethanol remove impurities with lower solubility.

- Distillation : For volatile by-products, fractional distillation under reduced pressure (e.g., 18 mmHg) isolates the target compound .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence the reactivity and regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- The -OCH₃ group is electron-donating (resonance effect), activating the aromatic ring toward electrophilic substitution at the para position relative to itself.

- The -CF₃ group is strongly electron-withdrawing (inductive effect), deactivating the ring and directing substitution to positions meta to itself.

- Case Study : In nitration, competition between these groups can lead to mixed products. Computational modeling (e.g., Fukui function analysis) predicts regioselectivity, while HPLC-MS monitors reaction outcomes .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with DFT-simulated spectra to identify discrepancies (e.g., unexpected tautomers or conformers) .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitro-group reduction pathways and confirm product identity.

- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., dinitro derivatives), guiding optimization of reaction time/temperature .

Q. How can computational chemistry (e.g., DFT) predict and explain the electronic properties and reaction pathways of 5-Methoxy-2-(trifluoromethyl)aniline?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to predict reactivity. For example, a smaller gap in the nitro precursor explains its higher reactivity toward reduction .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., between -OCH₃ lone pairs and the aromatic ring) to rationalize substituent effects .

- Reaction Pathway Simulation : Transition state modeling (e.g., using Gaussian) identifies energy barriers for steps like nitro reduction or trifluoromethyl displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。